
3-Quinolinecarbonitrile, 6-chloro-4-(methylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chinolincarbonitril, 6-Chlor-4-(methylamino)-, ist eine chemische Verbindung, die zur Chinolin-Familie gehört. Chinolinderivate sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden in der pharmazeutischen Chemie weit verbreitet eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Chinolincarbonitril, 6-Chlor-4-(methylamino)-, beinhaltet typischerweise die Reaktion von 6-Chlor-4-(methylamino)chinolin mit Cyanbromid. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Acetonitril oder Dimethylformamid (DMF) und können die Anwesenheit einer Base wie Triethylamin erfordern, um die Reaktion zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Prozess würde auf Ausbeute und Reinheit optimiert werden und oft mehrere Reinigungsschritte wie Umkristallisation oder Chromatographie beinhalten, um das Endprodukt zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Chinolincarbonitril, 6-Chlor-4-(methylamino)-, kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinolin-N-Oxid-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrilgruppe in eine Aminogruppe umwandeln.
Substitution: Die Chlorgruppe kann durch andere Nukleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA).
Reduktion: Als Reduktionsmittel können Lithiumaluminiumhydrid (LiAlH4) oder katalytische Hydrierung verwendet werden.
Substitution: Nukleophile Substitutionsreaktionen erfordern oft das Vorhandensein einer Base und eines geeigneten Lösungsmittels wie DMF oder DMSO.
Hauptprodukte
Oxidation: Chinolin-N-Oxid-Derivate.
Reduktion: Aminochinolinderivate.
Substitution: Verschiedene substituierte Chinolinderivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
3-Chinolincarbonitril, 6-Chlor-4-(methylamino)-, hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als Inhibitor bestimmter Enzyme oder Rezeptoren.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, einschließlich Antikrebs- und antimikrobieller Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-Chinolincarbonitril, 6-Chlor-4-(methylamino)-, beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Beispielsweise kann es die Aktivität bestimmter Kinasen hemmen, indem es an ihre aktiven Zentren bindet und so ihre Funktion blockiert. Diese Hemmung kann Signalwege stören, die an Zellwachstum und -proliferation beteiligt sind, was es zu einem potenziellen Kandidaten für die Antikrebstherapie macht.
Wissenschaftliche Forschungsanwendungen
3-Quinolinecarbonitrile, 6-chloro-4-(methylamino)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Quinolinecarbonitrile, 6-chloro-4-(methylamino)- involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can disrupt signaling pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Chinolincarbonitril: Ein einfacheres Derivat ohne die Chlor- und Methylaminogruppen.
4-Chlor-3-chinolincarbonitril: Ähnliche Struktur, jedoch mit der Chlorgruppe an einer anderen Position.
6-Chlor-4-(methylamino)chinolin: Es fehlt die Nitrilgruppe.
Einzigartigkeit
3-Chinolincarbonitril, 6-Chlor-4-(methylamino)-, ist einzigartig aufgrund des Vorhandenseins sowohl der Chlor- als auch der Methylaminogruppen, die seine chemische Reaktivität und biologische Aktivität erheblich beeinflussen können. Diese funktionellen Gruppen können seine Fähigkeit verstärken, mit spezifischen molekularen Zielstrukturen zu interagieren, was es zu einer wertvollen Verbindung für Forschung und Entwicklung macht.
Eigenschaften
CAS-Nummer |
1247655-25-9 |
|---|---|
Molekularformel |
C11H8ClN3 |
Molekulargewicht |
217.65 g/mol |
IUPAC-Name |
6-chloro-4-(methylamino)quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H8ClN3/c1-14-11-7(5-13)6-15-10-3-2-8(12)4-9(10)11/h2-4,6H,1H3,(H,14,15) |
InChI-Schlüssel |
MZDSJPNQEIJYIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C2C=C(C=CC2=NC=C1C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


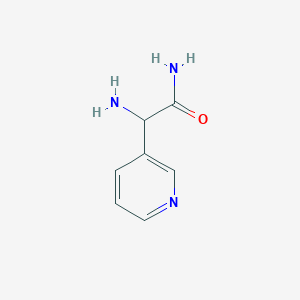
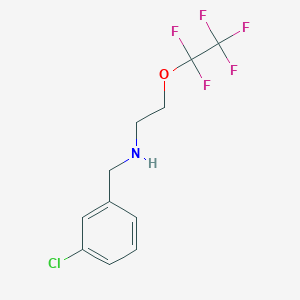


![4-[(2-chloro-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12111768.png)
![2-Piperazinone, 4-[(4-aminophenyl)methyl]-](/img/structure/B12111784.png)

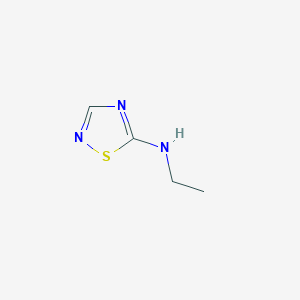
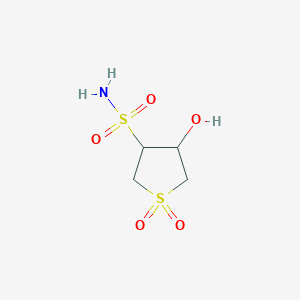

![methyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12111816.png)

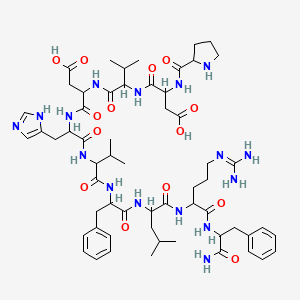
![Benzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)-](/img/structure/B12111827.png)
